(R)-2-Fluoro-5-methyl-N-(4-(4-(morpholin-2-ylmethoxy)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl)benzenesulfonamide hydrochloride
Description
This compound is a synthetic small molecule characterized by:
- A benzenesulfonamide core linked to a pyrazolo[3,4-d]pyrimidine scaffold.
- A morpholin-2-ylmethoxy substituent at position 4 of the pyrimidine ring.
- An (R)-configured stereocenter, critical for enantioselective interactions.
- A 2-fluoro-5-methyl substitution on the benzene ring, enhancing lipophilicity and target binding.
- A hydrochloride salt formulation to improve aqueous solubility.
Its design aligns with trends in oncology and inflammation drug development, where sulfonamides and pyrimidine derivatives are common .
Properties
IUPAC Name |
2-fluoro-5-methyl-N-[4-[4-[[(2R)-morpholin-2-yl]methoxy]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]benzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6O4S.ClH/c1-14-2-7-19(24)20(10-14)35(31,32)30-16-5-3-15(4-6-16)21-27-22-18(12-26-29-22)23(28-21)34-13-17-11-25-8-9-33-17;/h2-7,10,12,17,25,30H,8-9,11,13H2,1H3,(H,26,27,28,29);1H/t17-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHXQRDSHOLDDO-UNTBIKODSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(C=NN4)C(=N3)OCC5CNCCO5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(C=NN4)C(=N3)OC[C@H]5CNCCO5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClFN6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a unique structure that includes:
- A fluoro group at the 2-position.
- A methyl group at the 5-position.
- A benzenesulfonamide moiety that enhances solubility and biological activity.
- A morpholin-2-ylmethoxy side chain which is critical for its interaction with target proteins.
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cell proliferation and survival pathways. The pyrazolo[3,4-d]pyrimidine core is known to interfere with ATP binding in kinase domains, leading to reduced phosphorylation of downstream targets.
Target Proteins
- Aurora Kinases : Involved in cell division; inhibition can lead to mitotic arrest.
- Src Family Kinases : Play a role in tumor progression; their inhibition may reduce metastasis.
Antitumor Efficacy
Several studies have highlighted the compound's potent antitumor activity across various cancer cell lines. The following table summarizes key findings regarding its efficacy:
Case Studies
-
In vitro Studies :
- The compound showed significant growth inhibition (>60%) against multiple tumor cell lines during preliminary screenings. Notably, it demonstrated selective activity towards renal cancer cells, indicating a potential therapeutic advantage in treating renal carcinoma.
-
In vivo Models :
- In mouse models of colon cancer, administration of the compound resulted in a marked reduction in tumor size compared to controls, supporting its potential for clinical application.
-
Combination Therapies :
- Preliminary data suggest enhanced efficacy when combined with standard chemotherapeutic agents, indicating potential for use in combination therapy protocols.
Structure-Activity Relationship (SAR)
Investigations into the structure-activity relationship have revealed that modifications to the side chains significantly affect potency. For instance:
- Substituting the morpholine ring with other cyclic amines has been shown to alter binding affinity and selectivity for target kinases.
- The presence of fluorine atoms at specific positions on the aromatic rings enhances metabolic stability and potency.
Comparison with Similar Compounds
Key Findings from Structural Analysis
Ethoxy-linked morpholine () may reduce metabolic stability compared to methoxy linkages .
Heterocyclic Core Variations: Pyrazolo[3,4-d]pyrimidine (target) vs. pyrazolo[3,4-c]pyrimidine (): Positional shifts alter steric interactions with enzymatic binding pockets . Chromenone () and pyrrolopyridazine () cores introduce distinct electronic profiles affecting potency .
Substituent Effects :
- Fluorine (target, ) enhances bioavailability and binding via hydrophobic interactions and metabolic resistance .
- Trifluoromethyl groups () increase lipophilicity but may reduce solubility .
Stereochemistry :
- The (R)-configuration in the target compound and 1400996-80-6 () underscores the importance of enantiopurity in optimizing therapeutic indices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
